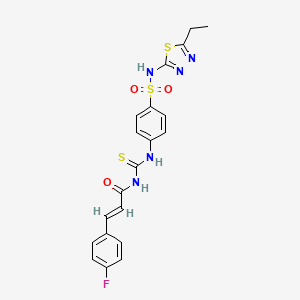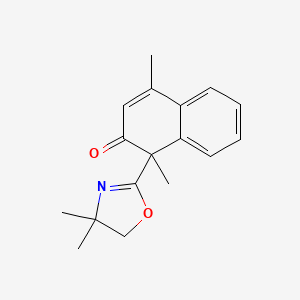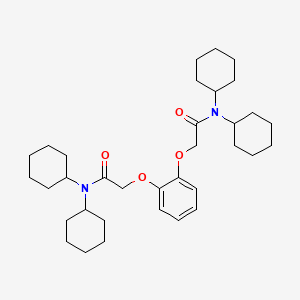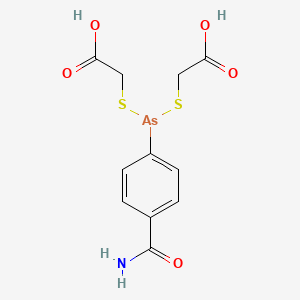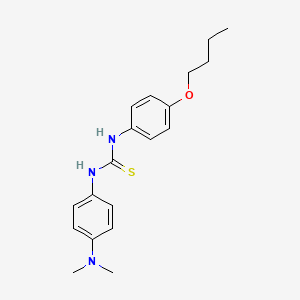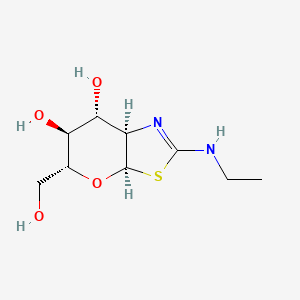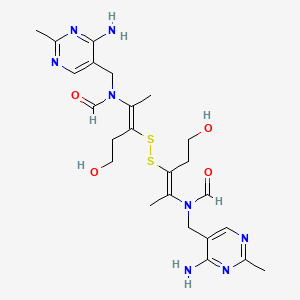
Syringaldazine
Overview
Description
Mechanism of Action
Target of Action
Syringaldazine primarily targets laccase and peroxidase enzymes . These enzymes are secreted by various microorganisms, especially fungi and bacteria, and play a crucial role in the degradation of lignocellulose, a complex network of plant biomass components .
Mode of Action
This compound acts as a substrate for laccase and peroxidase enzymes . It is a dimer of two molecules of 2,6-dimethoxyphenol linked by an azide bridge . When treated with laccase enzyme, this compound undergoes a color change from yellow to deep purple . This color change is due to the two-fold phenol dehydrogenation of this compound and intramolecular pairing of the free radicals .
Biochemical Pathways
This compound is involved in the lignin degradation pathway . Lignin is a polyphenolic biopolymer found in plant cell walls and is the most abundant biopolymer on earth’s surface . The degradation of lignin by laccase and peroxidase enzymes, facilitated by this compound, is a key step in the conversion of lignocellulose to biofuels .
Pharmacokinetics
It’s known that this compound can be diluted in ethanol or a mixture of alcohols or dimethyl sulfoxide .
Result of Action
The action of this compound results in the degradation of lignin, thereby facilitating the conversion of lignocellulose to biofuels . This is a significant step towards the development of sustainable and environment-friendly methods for biofuel production .
Action Environment
The efficacy and stability of this compound’s action can be influenced by various environmental factors. For instance, the enzyme activity can be affected by factors such as carbon nitrogen ratio, total dissolved oxygen levels, presence of organic salts, optimal growth duration, light intensity, pH levels, and revolutions per minute (Rpm)
Biochemical Analysis
Biochemical Properties
Syringaldazine is known to interact with laccase, a multicopper oxidase enzyme . The optimal pH and temperature for this compound oxidation by laccase were found to be 7.0 and 75 °C, respectively . The enzyme activity was significantly enhanced by Cu 2+ and Mg 2+ but inhibited by Zn 2+ and Fe 2+ .
Cellular Effects
In the context of cellular effects, this compound is known to be involved in the process of lignification, which is the formation of lignin in plant cell walls . Lignin provides structural strength to plant cells and is closely associated with other plant polysaccharides in the cell wall .
Molecular Mechanism
The molecular mechanism of this compound involves its oxidation by laccase. This reaction is part of the larger process of lignin degradation, where laccase catalyzes the oxidation of a wide range of aromatic compounds . The oxidation of this compound by laccase is a key step in this process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the this compound test is an easy and simple method for determining the lignin-modifying enzymes secreted by a test fungus .
Metabolic Pathways
This compound is involved in the metabolic pathway of lignin degradation. In this pathway, laccase plays a crucial role by catalyzing the oxidation of this compound . This process is part of the larger metabolic network involved in the breakdown and utilization of lignin .
Subcellular Localization
It is known that the oxidation of this compound by laccase, a process central to lignin degradation, occurs in the cell wall . This suggests that this compound may be localized to the cell wall, where lignin synthesis and degradation occur.
Preparation Methods
Synthetic Routes and Reaction Conditions: Syringaldazine is synthesized through the reaction of syringaldehyde with hydrazine. The process involves the condensation of two molecules of syringaldehyde with one molecule of hydrazine, resulting in the formation of this compound. The reaction is typically carried out in an organic solvent such as methanol or ethanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Syringaldazine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The most notable reaction is its oxidation by laccase or peroxidase enzymes, which results in a color change from colorless to purple .
Common Reagents and Conditions:
Oxidation: this compound is oxidized by laccase or peroxidase in the presence of molecular oxygen or hydrogen peroxide, respectively.
Major Products Formed: The major product formed from the oxidation of this compound is a purple-colored compound, which is used as an indicator in various enzymatic assays .
Scientific Research Applications
Syringaldazine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a chromogenic substrate for the detection and quantification of laccase and peroxidase enzyme activities .
- Employed in studies involving the oxidation mechanisms of phenolic compounds .
Biology:
- Utilized in the study of lignin degradation by fungi and bacteria, as it serves as an indicator of lignin-modifying enzyme activity .
- Applied in the investigation of oxidative stress and antioxidant activities in biological systems .
Medicine:
- This compound’s ability to undergo color change upon oxidation makes it useful in diagnostic assays for detecting oxidative enzymes in clinical samples .
Industry:
Comparison with Similar Compounds
Syringaldazine is unique in its ability to produce a distinct color change upon oxidation, which makes it a valuable tool in enzymatic assays. Similar compounds include:
Syringaldehyde: A precursor to this compound, used in the synthesis of various aromatic compounds.
2,6-Dimethoxyphenol: Another phenolic compound used in enzymatic assays.
3,5-Dimethoxy-4-hydroxyphenylacetic acid: A related compound used in studies of phenolic oxidation.
Acetosyringanone: Used in the study of oxidative stress and antioxidant activities.
This compound stands out due to its specific application in detecting laccase and peroxidase activities, which is not as prominent in the other similar compounds .
Properties
CAS No. |
14414-32-5 |
|---|---|
Molecular Formula |
C18H20N2O6 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
4-[(Z)-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidenehydrazinylidene]methyl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C18H20N2O6/c1-23-13-5-11(6-14(24-2)17(13)21)9-19-20-10-12-7-15(25-3)18(22)16(8-12)26-4/h5-10,21-22H,1-4H3/b19-9-,20-10- |
InChI Key |
YARKTHNUMGKMGS-QJUDHZBZSA-N |
SMILES |
COC1=CC(=CC(=C1O)OC)C=NN=CC2=CC(=C(C(=C2)OC)O)OC |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=N\N=C/C2=CC(=C(C(=C2)OC)O)OC |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=NN=CC2=CC(=C(C(=C2)OC)O)OC |
Appearance |
Solid powder |
Key on ui other cas no. |
14414-32-5 |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Syringaldazine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



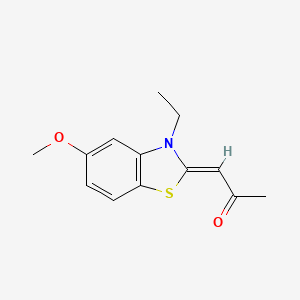
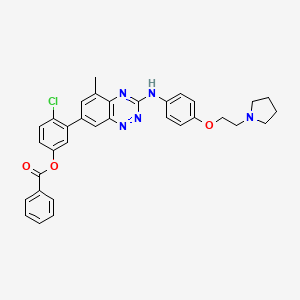
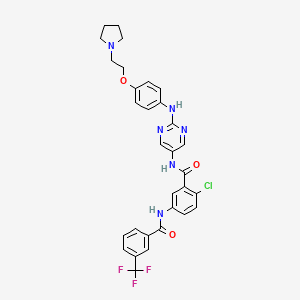
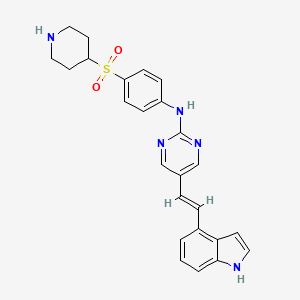
![ethyl 2-(furan-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1682781.png)

